
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity. DCPA is a member of the amide family of herbicides and is commonly used in combination with other herbicides to increase its efficacy.
Mecanismo De Acción
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide works by inhibiting the growth of weed seedlings by interfering with the formation of new cells. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall formation. This leads to the death of the weed seedlings and prevents further growth.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have no significant effects on human health when used according to label instructions. However, it can have some physiological effects on plants and animals. For example, it can cause stunting of plant growth and reduce the reproductive capacity of some aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide that is easy to obtain and use. It is also effective in controlling a wide range of weed species, making it a useful tool for researchers studying weed ecology and management. However, 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has some limitations, such as its low solubility in water, which can make it difficult to apply in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. One area of interest is exploring its potential as a pre-emergent herbicide in combination with other herbicides. Another area of research is investigating its effects on non-target organisms, such as pollinators and soil microorganisms. Additionally, there is a need for further research on the environmental fate and transport of 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide to better understand its potential impacts on the environment.
Métodos De Síntesis
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weed species, including annual and perennial grasses and broadleaf weeds. 3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is also known to have a low toxicity to mammals, birds, and aquatic organisms, making it a safer alternative to other herbicides.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-3-7-16(22-2)15(9-11)20-17(21)8-5-12-4-6-13(18)10-14(12)19/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBUPHJYATFGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

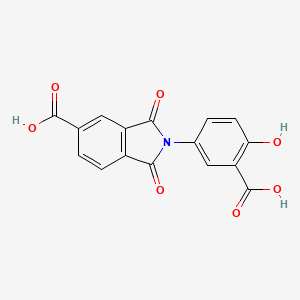

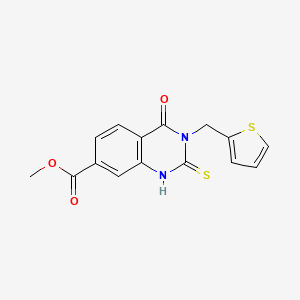

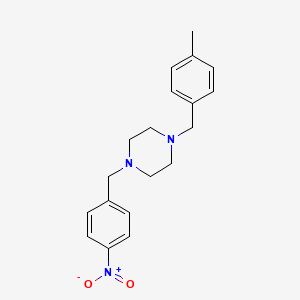

![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
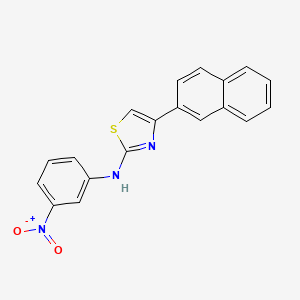
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)


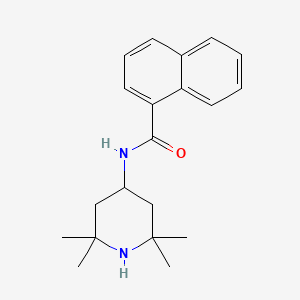

![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)